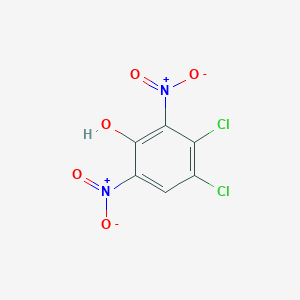

3,4-Dichloro-2,6-dinitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-2,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O5/c7-2-1-3(9(12)13)6(11)5(4(2)8)10(14)15/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCOFMWFBMXCCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70937192 | |

| Record name | 3,4-Dichloro-2,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1664-10-4 | |

| Record name | NSC141408 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichloro-2,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4-Dichloro-2,6-dinitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichloro-2,6-dinitrophenol (CAS No. 1664-10-4) is a substituted dinitrophenol compound. While the broader class of dinitrophenols, particularly 2,4-dinitrophenol (2,4-DNP), has been extensively studied for its effects as a mitochondrial uncoupling agent, specific experimental data on this compound is limited in publicly available scientific literature. This guide synthesizes the available information on its chemical and physical properties, outlines general experimental approaches for its characterization, and discusses the well-established mechanism of action for the dinitrophenol class of compounds, which is likely relevant to the subject compound.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1664-10-4 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Formula | C₆H₂Cl₂N₂O₅ | --INVALID-LINK-- |

| Molecular Weight | 252.99 g/mol | --INVALID-LINK-- |

| Purity | ≥95% | --INVALID-LINK--[2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the searched public databases. Characterization of a synthesized or acquired sample would be required to obtain this information.

Experimental Protocols

Due to the scarcity of literature on this specific compound, detailed experimental protocols are not available. The following sections outline general methodologies that can be applied for the synthesis and characterization of this compound.

Synthesis

A plausible synthesis route for this compound would involve the nitration of 3,4-dichlorophenol. The reaction conditions would need to be optimized to favor the formation of the 2,6-dinitro derivative.

General Nitration Protocol:

-

Dissolution: Dissolve 3,4-dichlorophenol in a suitable solvent, such as concentrated sulfuric acid, at a controlled temperature (e.g., 0-5 °C) in an ice bath.

-

Nitrating Agent Addition: Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, dropwise to the solution while maintaining the low temperature and stirring vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, pour the reaction mixture over crushed ice to precipitate the crude product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.

General Characterization Workflow:

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure and confirm the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and nitro (-NO₂) groups.

-

Melting Point Analysis: To determine the melting point range as an indicator of purity.

-

Elemental Analysis: To confirm the elemental composition of the compound.

Biological Activity and Mechanism of Action

Specific studies on the biological activity of this compound are not prevalent in the literature. However, based on its structural similarity to other dinitrophenols, it is likely to act as a protonophore and uncoupler of oxidative phosphorylation.

The mechanism of action for dinitrophenols involves the dissipation of the proton gradient across the inner mitochondrial membrane. This uncoupling of electron transport from ATP synthesis leads to a decrease in ATP production and an increase in oxygen consumption and heat generation.

Safety and Handling

Based on the Safety Data Sheet, this compound is classified as harmful and an irritant.

-

Toxicological Hazards: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

First Aid Measures:

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

-

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a sparsely characterized compound. While its basic chemical identity is established, a comprehensive understanding of its physical, chemical, and biological properties requires further experimental investigation. The information provided in this guide serves as a starting point for researchers interested in this molecule, highlighting the existing knowledge gaps and providing a framework for future studies. The general mechanisms of action of dinitrophenols provide a strong hypothesis for its biological activity, but this needs to be experimentally verified.

References

Technical Dossier: 3,4-Dichloro-2,6-dinitrophenol

CAS Number: Not Assigned

Executive Summary

This document provides a comprehensive overview of the available technical information for 3,4-Dichloro-2,6-dinitrophenol. However, a thorough search of chemical databases and scientific literature reveals that a specific CAS (Chemical Abstracts Service) number has not been assigned to this compound, indicating it is not a commercially available or well-characterized substance. Consequently, detailed experimental data, established protocols, and defined biological pathways involving this specific molecule are not available in the public domain.

This guide will instead focus on providing context from closely related and structurally similar dinitrophenol and chloronitrophenol compounds. This comparative analysis aims to offer researchers and drug development professionals a foundational understanding of the potential properties and activities of this compound based on the characteristics of its chemical analogs.

Physicochemical Properties of Related Compounds

Quantitative data for structurally similar compounds are presented below to provide an estimated profile for this compound.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Chloro-2,6-dinitrophenol | 88-87-9 | C₆H₃ClN₂O₅ | 218.55 | 110-114 |

| 2,6-Dichloro-4-nitrophenol | 618-80-4 | C₆H₃Cl₂NO₃ | 208.00 | Not Available |

| 2,4-Dinitrophenol | 51-28-5 | C₆H₄N₂O₅ | 184.11 | 115.5 |

| 2,6-Dinitrophenol | 573-56-8 | C₆H₄N₂O₅ | 184.11 | 147.2 |

| 3,4-Dinitrophenol | 577-71-9 | C₆H₄N₂O₅ | 184.11 | Not Available |

Synthesis of Related Chlorinated Nitrophenols

While a specific protocol for this compound is unavailable, the synthesis of related compounds can inform potential synthetic routes.

General Synthesis of 4-Chloro-2,6-dinitrophenol

A common method for the synthesis of chlorinated dinitrophenols involves the nitration of a chlorinated phenol precursor.

Experimental Protocol:

-

Starting Material: 4-Chlorophenol.

-

Nitration: A mixture of a nitrating agent, such as a combination of nitric acid and sulfuric acid, is prepared.

-

Reaction: The 4-chlorophenol is slowly added to the nitrating mixture under controlled temperature conditions, typically with cooling to prevent runaway reactions.

-

Work-up: After the reaction is complete, the mixture is poured onto ice, causing the product to precipitate.

-

Purification: The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 2,6-Dichloro-4-nitrophenol

A patented process describes the preparation of 2,6-dichloro-4-nitrophenol from 2,6-dichlorophenol.[1]

Experimental Protocol:

-

Sulfonylation: 2,6-Dichlorophenol is reacted with sulfuric acid at a temperature between 100°C and 150°C to produce 3,5-dichloro-4-hydroxybenzenesulphonic acid.[1]

-

Nitration: The resulting mixture is then nitrated using nitric acid.[1]

-

Hydrolysis: The sulfonic acid group is subsequently removed by hydrolysis to yield 2,6-dichloro-4-nitrophenol.[1]

-

Isolation: The product is isolated by filtration, washed, and dried.[1]

Biological Activity of Dinitrophenols

Dinitrophenols are a class of synthetic organic chemicals known for their biological effects, primarily as uncouplers of oxidative phosphorylation.[2][3] This action disrupts the production of ATP, the main energy currency of the cell.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for dinitrophenols involves the disruption of the proton gradient across the inner mitochondrial membrane.

Caption: Dinitrophenols act as proton ionophores, dissipating the proton gradient.

This uncoupling leads to an increase in metabolic rate and the production of heat as the energy from the electron transport chain is dissipated instead of being used for ATP synthesis.[3]

Potential Applications and Toxicology of Related Compounds

The biological activity of dinitrophenols has led to their investigation and use in various fields, alongside significant toxicological concerns.

Industrial Applications

-

Synthesis Intermediate: Dinitrophenols are used in the manufacturing of dyes, wood preservatives, photographic developers, and explosives.[2][4]

-

Pesticides: Historically, some dinitrophenol derivatives were used as pesticides and herbicides.[5]

Toxicology

-

Acute Toxicity: Exposure to dinitrophenols can cause a rapid increase in basal metabolic rate, leading to hyperthermia, increased heart and respiratory rates, and in severe cases, death.[2]

-

Weight Loss Agents: In the 1930s, 2,4-dinitrophenol was used as a weight-loss drug but was banned due to severe adverse effects and fatalities.[2][3][4] It is still illicitly marketed for this purpose.[2]

-

Isomer-Specific Toxicity: Different isomers of dinitrophenols exhibit varying degrees of toxicity. For instance, 2,4-DNP and 2,6-DNP are considered to have comparable lethality.[2][3]

Conclusion

While a detailed technical guide for this compound cannot be provided due to the absence of a dedicated CAS number and associated experimental data, this document offers a comprehensive analysis of structurally related compounds. The information on the synthesis, physicochemical properties, and biological activities of other chlorinated nitrophenols provides a valuable framework for researchers and scientists. It is anticipated that this compound would exhibit properties characteristic of dinitrophenols, notably the uncoupling of oxidative phosphorylation. However, empirical validation through synthesis and rigorous experimental testing would be necessary to confirm its specific characteristics. Researchers are advised to exercise caution and draw upon the knowledge of these related compounds when planning any investigation into this novel molecule.

References

- 1. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol [quickcompany.in]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure of Chlorinated Dinitrophenols: A Case Study of 4-Chloro-2,6-dinitrophenol

Molecular Identity and Physicochemical Properties

4-Chloro-2,6-dinitrophenol is a nitroaromatic compound. Its structure consists of a phenol ring substituted with one chlorine atom and two nitro groups. The precise arrangement of these functional groups dictates its chemical and physical properties.

Chemical Identifiers

A summary of the key chemical identifiers for 4-Chloro-2,6-dinitrophenol is presented in Table 1. These identifiers are crucial for unambiguous identification in databases and publications.

| Identifier | Value |

| IUPAC Name | 4-chloro-2,6-dinitrophenol[1] |

| CAS Number | 88-87-9[1] |

| Molecular Formula | C₆H₃ClN₂O₅[1] |

| SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])O)--INVALID-LINK--[O-])Cl[1] |

| InChI | InChI=1S/C6H3ClN2O5/c7-3-1-4(8(11)12)6(10)5(2-3)9(13)14/h1-2,10H[1] |

| InChIKey | KESYALTWUAFAAC-UHFFFAOYSA-N[1] |

Physicochemical Data

The key physicochemical properties of 4-Chloro-2,6-dinitrophenol are summarized in Table 2. These properties are fundamental for its handling, formulation, and application in research and development.

| Property | Value |

| Molecular Weight | 218.55 g/mol [1] |

| Monoisotopic Mass | 217.9730489 Da[1] |

| Melting Point | 81°C |

| pKa | 2.97 (at 25°C) |

Synthesis of 4-Chloro-2,6-dinitrophenol

A plausible synthetic route to 4-Chloro-2,6-dinitrophenol involves the nitration of a suitable precursor. One documented method is the copper-catalyzed nitration of 4-chlorophenylboronic acid.[2]

Experimental Protocol: Synthesis from 4-Chlorophenylboronic Acid

This protocol is based on a general procedure for the synthesis of nitroaromatic compounds from arylboronic acids.[2]

-

Reaction Setup: To a quartz reaction tube, add 4-chlorophenylboronic acid (1.0 equivalent, 0.5 mmol), copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (3.0 equivalents, 1.5 mmol), and potassium persulfate (K₂S₂O₈) (3.0 equivalents, 1.5 mmol).[2]

-

Solvent Addition: Add 5 mL of anhydrous acetonitrile to the reaction tube under a nitrogen atmosphere.[2]

-

Reaction Conditions: Stir the mixture at 70°C overnight in a photoreactor equipped with a 40 W blue LED.[2]

-

Work-up: After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure to obtain the crude residue.[2]

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate (8:1) eluent system, to yield the final product, 4-chloro-2,6-dinitrophenol.[2]

Caption: Synthesis of 4-Chloro-2,6-dinitrophenol.

Spectroscopic and Structural Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of 4-Chloro-2,6-dinitrophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons. The phenolic proton will likely appear as a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals in the aromatic region, corresponding to the six carbon atoms of the benzene ring, due to molecular symmetry.

General Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., Varian A-60 or Jeol PFT-100) operating at an appropriate frequency.[1]

-

Data Processing: Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

N-O stretch (asymmetric): Strong absorption around 1520-1560 cm⁻¹.

-

N-O stretch (symmetric): Strong absorption around 1340-1380 cm⁻¹.

-

C-Cl stretch: In the fingerprint region, typically around 600-800 cm⁻¹.

General Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a suitable IR-transparent window (e.g., NaCl or KBr plates) or as a KBr pellet.[1]

-

Data Acquisition: Record the spectrum using an FTIR spectrometer (e.g., Digilab FTS-14).[1]

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of 218.55, with a characteristic isotopic pattern due to the presence of a chlorine atom.

General Experimental Protocol for GC-MS:

-

Sample Introduction: Inject a dilute solution of the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

Separation: The compound is vaporized and separated from any impurities on the GC column.

-

Ionization and Detection: The eluted compound is ionized (e.g., by electron impact), and the resulting ions are separated and detected by the mass spectrometer to generate the mass spectrum.

Crystallographic Data

Single-crystal X-ray diffraction provides precise information on the three-dimensional arrangement of atoms in the solid state. A crystal structure for 4-Chloro-2,6-dinitrophenol is available in the Cambridge Crystallographic Data Centre (CCDC).[1]

Table 3: Crystallographic Data for 4-Chloro-2,6-dinitrophenol

| Parameter | Value |

| CCDC Number | 803205[1] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.4700(19) |

| b (Å) | 5.8973(15) |

| c (Å) | 9.952(2) |

| β (°) | 109.939(6) |

| Volume (ų) | 412.13(18) |

| Z | 2 |

The crystal structure reveals that the aromatic ring is nearly planar. One of the nitro groups is almost coplanar with the ring, while the other is significantly twisted. The phenolic hydroxyl group forms an intramolecular hydrogen bond with the adjacent coplanar nitro group.

Safety and Handling

4-Chloro-2,6-dinitrophenol is classified as harmful if swallowed.[1]

Table 4: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed[1] |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P301+P317: IF SWALLOWED: Get medical help.[1]

-

P330: Rinse mouth.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Synthesis of 3,4-Dichloro-2,6-dinitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthesis pathway for 3,4-Dichloro-2,6-dinitrophenol, a compound of interest for various research and development applications. Due to the absence of a specifically documented synthesis route in publicly available literature, this guide presents a theoretically sound and experimentally viable approach based on established principles of organic chemistry, particularly electrophilic aromatic substitution. The proposed pathway involves the direct dinitration of commercially available 3,4-dichlorophenol.

Core Synthesis Pathway: Electrophilic Nitration

The synthesis of this compound is predicated on the electrophilic nitration of 3,4-dichlorophenol. In this reaction, the aromatic ring of the phenol is attacked by a nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.

The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring: the hydroxyl group (-OH) and the two chlorine atoms (-Cl).

-

Hydroxyl Group (-OH): This is a strongly activating group and an ortho, para-director.[1][2][3][4] It significantly increases the electron density at the positions ortho (C2 and C6) and para (C4) to it, making them more susceptible to electrophilic attack. In 3,4-dichlorophenol, the para position is already occupied by a chlorine atom.

-

Chlorine Atoms (-Cl): Chlorine is a deactivating group but is also an ortho, para-director.[1][2][3] The chlorine at C3 directs to positions C2 and C6 (ortho) and C5 (para, relative to itself, but meta to the -OH). The chlorine at C4 directs to positions C3 (blocked) and C5 (ortho).

Considering the powerful activating and directing effect of the hydroxyl group, the nitration is expected to occur predominantly at the positions most strongly activated by it, which are the C2 and C6 positions. The directing influence of the chlorine atoms also supports substitution at these positions. Therefore, the dinitration of 3,4-dichlorophenol is anticipated to yield the desired this compound.

Proposed Synthesis Workflow

The logical workflow for the synthesis is depicted in the following diagram.

Figure 1. Proposed Synthesis Workflow

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of substituted phenols.[5][6] Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction is highly exothermic.

Materials:

-

3,4-Dichlorophenol (starting material)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice

-

Distilled Water

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add a stoichiometric excess (e.g., 2.2 equivalents) of concentrated nitric acid to a sufficient volume of concentrated sulfuric acid with constant stirring. The temperature should be maintained below 10 °C throughout the addition.

-

Dissolution of Starting Material: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,4-dichlorophenol (1 equivalent) in a minimal amount of concentrated sulfuric acid. Cool this solution to 0-5 °C in an ice bath.

-

Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the stirred solution of 3,4-dichlorophenol. The rate of addition should be carefully controlled to maintain the reaction temperature below 10 °C. After the addition is complete, continue to stir the reaction mixture at this temperature for an additional 2-3 hours.

-

Reaction Quenching and Product Precipitation: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice and water with vigorous stirring. A yellow precipitate of the crude product should form.

-

Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold distilled water until the filtrate is neutral to pH paper. This removes any residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure this compound.

-

Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and melting point determination to confirm its identity and purity.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the synthesis, based on typical yields and purities observed in analogous nitration reactions of chlorophenols.

| Parameter | Value |

| Starting Material | 3,4-Dichlorophenol |

| Molecular Weight of Starting Material | 163.00 g/mol |

| Proposed Product | This compound |

| Molecular Weight of Product | 253.00 g/mol |

| Theoretical Yield | Based on 1:1 stoichiometry |

| Hypothetical Experimental Results | |

| Typical Reaction Scale | 10 mmol |

| Mass of Starting Material | 1.63 g |

| Moles of Nitric Acid | 22 mmol (2.2 eq.) |

| Typical Crude Yield | 75-85% |

| Mass of Crude Product | 1.90 - 2.15 g |

| Typical Purified Yield | 60-70% |

| Mass of Purified Product | 1.52 - 1.77 g |

| Appearance | Pale yellow crystalline solid |

| Expected Melting Point | Not available (to be determined) |

| Purity (by HPLC or NMR) | >98% |

Visualized Synthesis Pathway

The chemical transformation from the starting material to the final product is illustrated below.

Figure 2. Dinitration of 3,4-Dichlorophenol

Note: The image for this compound is a structural representation as a specific image for this exact molecule may not be readily available. The structure shown is chemically correct based on the name.

References

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 4. aakash.ac.in [aakash.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. sid.ir [sid.ir]

Spectroscopic and Toxicological Profile of 3,4-Dichloro-2,6-dinitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3,4-Dichloro-2,6-dinitrophenol, a compound of interest in various chemical and biological research fields. Due to the limited availability of experimental data, this document focuses on predicted spectroscopic values and inferred biological activity based on structurally related compounds. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were computationally generated and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.5 | Singlet | H-5 |

| ~11.0 | Singlet (broad) | OH |

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-1 (C-OH) |

| ~145 | C-2, C-6 (C-NO₂) |

| ~135 | C-4 (C-Cl) |

| ~130 | C-3 (C-Cl) |

| ~125 | C-5 |

Predicted in CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (phenolic) |

| 1580-1560 | Strong | Asymmetric NO₂ stretch |

| 1350-1330 | Strong | Symmetric NO₂ stretch |

| 1600-1450 | Medium-Strong | C=C aromatic ring stretch |

| 850-750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

| m/z | Relative Abundance | Assignment |

| 252, 254, 256 | High | [M]⁺, Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |

| 235, 237, 239 | Medium | [M-OH]⁺ |

| 206, 208, 210 | Medium | [M-NO₂]⁺ |

Experimental Protocols

General Synthesis of Dichlorodinitrophenols

A plausible synthetic route for this compound could involve the nitration of a dichlorophenol precursor. The following is a generalized protocol that would require optimization for this specific isomer.

-

Starting Material: 3,4-Dichlorophenol.

-

Nitration: The dichlorophenol is dissolved in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid.

-

Nitrating Agent: A nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, is added dropwise to the solution of the dichlorophenol while maintaining a low temperature (e.g., 0-10 °C) with an ice bath to control the exothermic reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is poured onto ice water, leading to the precipitation of the crude product.

-

Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired this compound.

Figure 1. Proposed synthetic workflow for this compound.

Inferred Biological Activity and Signaling Pathways

The biological activity of this compound is not yet experimentally determined. However, based on its structural components—a dinitrophenol core and chlorine substituents—its toxicological profile can be inferred.

Dinitrophenols are well-known uncouplers of oxidative phosphorylation in mitochondria.[1][2][3] This action disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[1] Consequently, the energy from the electron transport chain is dissipated as heat instead of being converted into ATP.[2] This leads to an increase in metabolic rate and can cause hyperthermia.[2]

Chlorophenols, on the other hand, are known for their general toxicity, with effects on the liver, kidneys, and nervous system.[4][5] The presence of chlorine atoms on the phenol ring can enhance the molecule's lipophilicity and persistence, potentially leading to increased cellular uptake and toxicity.[6]

Therefore, this compound is likely to act as a potent mitochondrial uncoupler with significant cellular toxicity.

Figure 2. Inferred mechanism of action for this compound.

References

Solubility of 3,4-Dichloro-2,6-dinitrophenol in Organic Solvents: A Technical Guide

Disclaimer: Extensive searches of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 3,4-Dichloro-2,6-dinitrophenol in organic solvents. This guide, therefore, provides an overview of the expected solubility characteristics based on structurally related compounds and outlines standard experimental protocols for determining such data.

Executive Summary

This technical guide is intended for researchers, scientists, and professionals in drug development who require information on the solubility of this compound. Due to the absence of specific quantitative data for this compound, this document presents qualitative and quantitative solubility data for structurally analogous dinitrophenols and chlorinated nitroaromatic compounds. This information allows for an inferred understanding of the target molecule's likely solubility profile. Furthermore, this guide provides a detailed experimental protocol for the gravimetric "shake-flask" method, a standard technique for determining the solubility of solid organic compounds in organic solvents. A logical workflow for this experimental procedure is also presented using a Graphviz diagram.

Inferred Solubility Profile of this compound

The solubility of a substituted phenol is influenced by the nature and position of its functional groups. The presence of two nitro groups and two chlorine atoms on the phenol ring in this compound will significantly impact its interaction with various organic solvents. The nitro groups are polar and can participate in hydrogen bonding, while the chlorine atoms and the benzene ring contribute to the molecule's lipophilicity.

To provide an estimate of its solubility, the following table summarizes available data for structurally related compounds. It is anticipated that this compound will exhibit solubility trends similar to these analogs.

Table 1: Solubility Data for Compounds Structurally Related to this compound

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| 2,6-Dinitrophenol | Chloroform | Not Specified | Freely Soluble | Qualitative |

| Ether | Not Specified | Freely Soluble | Qualitative | |

| Boiling Alcohol | Not Specified | Freely Soluble | Qualitative | |

| Cold Alcohol | Not Specified | Slightly Soluble | Qualitative | |

| 3,4-Dinitrophenol | Ethanol | Not Specified | Very Soluble | Qualitative |

| Diethyl Ether | Not Specified | Very Soluble | Qualitative | |

| Dioxane | Not Specified | Soluble (1g / 10 mL) | Quantitative | |

| Chloroform | Not Specified | Freely Soluble | Qualitative | |

| Acetone | Not Specified | Soluble | Qualitative | |

| 2,4-Dinitrophenol | Ethyl Acetate | 15 | 15.55 g / 100 g solution | Quantitative |

| Acetone | 15 | 35.90 g / 100 g solution | Quantitative | |

| Chloroform | 15 | 5.39 g / 100 g solution | Quantitative | |

| Pyridine | 15 | 20.05 g / 100 g solution | Quantitative | |

| Toluene | 15 | 6.36 g / 100 g solution | Quantitative | |

| Carbon Tetrachloride | 15 | 0.423 g / 100 g solution | Quantitative | |

| Alcohol | Not Specified | Soluble | Qualitative | |

| Benzene | Not Specified | Soluble | Qualitative |

Note: The data for related compounds is sourced from publicly available chemical databases and literature. The exact solubility of this compound will need to be determined experimentally.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following protocol details the widely used isothermal shake-flask method for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Screw-capped vials or flasks

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time required for equilibration should be determined by preliminary experiments.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

-

For solvents where sedimentation is slow, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. To avoid disturbing the sediment, it is advisable to take the sample from the middle of the solution.

-

Immediately filter the aliquot through a syringe filter that has been pre-warmed to the experimental temperature to remove any remaining microscopic solid particles.

-

Accurately weigh the collected aliquot.

-

Dilute the weighed aliquot with a known volume of the appropriate solvent to a concentration suitable for the analytical method to be used.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the experimental samples.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the mass of the solute in the original aliquot.

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

An In-Depth Technical Guide on 3,4-Dichloro-2,6-dinitrophenol: A Compound Shrouded in Obscurity

A comprehensive review of available scientific literature reveals a significant lack of information regarding the discovery, history, and biological activity of 3,4-Dichloro-2,6-dinitrophenol. This particular isomer of chlorinated dinitrophenols remains largely uncharacterized in the public domain, precluding the creation of a detailed technical guide as requested.

While the compound is commercially available and has a registered CAS number, extensive searches have not yielded any significant data on its synthesis, experimental protocols, or potential signaling pathways. The available information is limited to its basic chemical identifiers.

Limited Available Data

Below is a summary of the sparse information that can be confirmed for this compound.

| Property | Data | Source |

| CAS Number | 1664-10-4 | [1][2] |

| Molecular Formula | C6H2Cl2N2O5 | [3] |

| Molecular Weight | 252.99 g/mol | [3] |

| Synonyms | Phenol, 3,4-dichloro-2,6-dinitro- | [1] |

| Commercial Availability | Yes | [1][2][4] |

Due to the absence of published research, no experimental protocols, quantitative data on biological activity, or established signaling pathways involving this compound can be provided.

The Broader Context: The Dinitrophenol Family

In contrast to the obscurity of the 3,4-dichloro-2,6-dinitro isomer, the broader family of dinitrophenols, particularly 2,4-dinitrophenol (DNP), has been extensively studied. DNP is a well-known compound with a long and controversial history, primarily recognized for its effects as a potent mitochondrial uncoupler.[5][6] This property allows it to increase the basal metabolic rate, a characteristic that led to its use as a weight-loss drug in the 1930s.[5][7] However, due to its high toxicity and narrow therapeutic window, its use in humans was banned.[5][6]

The toxic effects of 2,4-DNP are well-documented and include hyperthermia, tachycardia, diaphoresis (sweating), and tachypnoea (rapid breathing), which can lead to death.[5][8] Chronic exposure has been linked to the formation of cataracts and skin lesions.[9]

Given the extensive body of research on 2,4-dinitrophenol, a detailed technical guide on this compound, including its history, synthesis, mechanism of action, and experimental data, could be compiled to meet the user's original request for an in-depth guide on a dinitrophenol compound.

An Alternative Proposal: A Technical Guide on 2,4-Dinitrophenol

Should the user be interested, a comprehensive technical guide on 2,4-dinitrophenol can be provided. This guide would include:

-

A detailed history of its discovery and use.

-

Multiple synthesis protocols with reported yields and reaction conditions.

-

Tables of quantitative data , including its physical and chemical properties, as well as toxicological data from various studies.

-

A diagram of its mechanism of action as a mitochondrial uncoupler, illustrating its effect on the proton gradient and ATP synthesis.

-

Detailed experimental protocols for assays used to study its effects.

This alternative would fulfill the core requirements of the original request for an in-depth technical guide on a dinitrophenol, providing valuable information for researchers, scientists, and drug development professionals.

References

- 1. parchem.com [parchem.com]

- 2. 1664-10-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 1664-10-4 | MFCD09836174 | this compound [aaronchem.com]

- 4. This compound CAS#: [m.chemicalbook.com]

- 5. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 7. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. epa.gov [epa.gov]

Potential Research Areas for 3,4-Dichloro-2,6-dinitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichloro-2,6-dinitrophenol is a sparsely documented compound, presenting a unique opportunity for novel research in medicinal chemistry and agrochemistry. This technical guide outlines potential research avenues by drawing parallels with structurally similar, well-characterized chlorinated and nitrated phenols. We propose a plausible synthetic route and hypothesize key biological activities, including the uncoupling of oxidative phosphorylation, herbicidal effects, and antimicrobial properties. Detailed experimental protocols are provided to facilitate the investigation of these potential activities. This document serves as a foundational resource for researchers aiming to explore the chemical and biological landscape of this compound.

Introduction

Dinitrophenols are a class of synthetic organic chemicals with a history of diverse applications, ranging from explosives and dyes to pesticides and weight-loss drugs. The biological activity of these compounds is significantly influenced by the nature and position of substituents on the phenol ring. For instance, 2,4-dinitrophenol (DNP) is a well-known uncoupler of oxidative phosphorylation, a mechanism that has been explored for therapeutic purposes but is also associated with significant toxicity. The addition of halogen atoms, such as chlorine, to the phenolic ring can further modulate the compound's activity, often enhancing its herbicidal or antimicrobial properties.

Given the absence of substantial research on this compound, this guide aims to bridge the knowledge gap by proposing a structured research framework. By examining the synthesis and biological profiles of analogous compounds, we can delineate promising areas of investigation for this novel molecule.

Proposed Synthesis

A plausible synthetic route for this compound can be conceptualized starting from a readily available precursor, 3,4-dichlorophenol. The synthesis would involve a two-step process of nitration.

Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Nitration of 3,4-Dichlorophenol

This protocol is adapted from general methods for the nitration of phenols.

-

Preparation of Nitrating Mixture: In a flask submerged in an ice bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a solution of concentrated sulfuric acid. Maintain the temperature below 10°C.

-

Reaction: Dissolve 3,4-dichlorophenol in a suitable solvent, such as glacial acetic acid. Slowly add the nitrating mixture to the phenol solution while stirring vigorously and maintaining the temperature below 20°C.

-

First Nitration: Allow the reaction to proceed for several hours at room temperature to favor the formation of mononitrated products, primarily 3,4-dichloro-6-nitrophenol.

-

Second Nitration: For the subsequent nitration, a stronger nitrating agent or more forcing conditions (e.g., higher temperature) may be required. The mononitrated product can be isolated and subjected to a second nitration step using a fresh nitrating mixture.

-

Work-up and Purification: Pour the reaction mixture onto crushed ice to precipitate the crude product. The precipitate can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol. Characterization of the final product should be performed using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Potential Biological Activities and Research Areas

Based on the activities of structurally related compounds, we hypothesize three primary areas of research for this compound: uncoupling of oxidative phosphorylation, herbicidal activity, and antimicrobial activity.

Uncoupling of Oxidative Phosphorylation

The presence of the dinitrophenol moiety strongly suggests that this compound could act as an uncoupler of oxidative phosphorylation. This process disrupts the proton gradient across the inner mitochondrial membrane, leading to increased oxygen consumption without the concomitant production of ATP.

Caption: Hypothesized mechanism of mitochondrial uncoupling by this compound (DCDNP).

This protocol is designed to assess the uncoupling activity by measuring the oxygen consumption rate (OCR) in isolated mitochondria.

-

Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., rat liver) using differential centrifugation.

-

Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure OCR.

-

Assay Conditions: Suspend the isolated mitochondria in a respiration buffer containing substrates for the electron transport chain (e.g., pyruvate, malate, and succinate).

-

Sequential Injections:

-

Add oligomycin to inhibit ATP synthase, which will decrease OCR to a basal level (State 4 respiration).

-

Titrate increasing concentrations of this compound and measure the corresponding increase in OCR. A potent uncoupler will significantly increase OCR in the presence of oligomycin.

-

As a positive control, use a known uncoupler like FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) or 2,4-dinitrophenol.

-

-

Data Analysis: Plot the OCR against the concentration of the test compound to determine the EC50 value (the concentration that elicits 50% of the maximal response).

Herbicidal Activity

Many chlorinated and nitrated phenols exhibit herbicidal properties. The combination of these functional groups in this compound suggests a potential for phytotoxicity.

-

Plant Species: Select a panel of representative monocotyledonous and dicotyledonous plant species (e.g., corn, soybean, ryegrass, and morning glory).

-

Pre-emergence Assay:

-

Sow seeds in pots containing a standard soil mix.

-

Apply a solution of this compound at various concentrations to the soil surface.

-

Maintain the pots in a controlled environment (greenhouse) and observe for seed germination and seedling growth over a period of 2-3 weeks.

-

Assess phytotoxicity based on germination rates, plant height, and biomass.

-

-

Post-emergence Assay:

-

Grow the selected plant species to the 2-3 leaf stage.

-

Apply a foliar spray of this compound at various concentrations.

-

Observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) over a period of 2-3 weeks.

-

Quantify the herbicidal effect by visual scoring and by measuring the reduction in plant biomass compared to untreated controls.

-

Antimicrobial Activity

Dinitrophenols have been shown to possess antimicrobial properties, and in some cases, can inhibit efflux pumps in multidrug-resistant bacteria.

-

Microbial Strains: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

-

Broth Microdilution Method:

-

Prepare a two-fold serial dilution of this compound in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Properties of Analogous Compounds

To provide a comparative context, the following table summarizes the key properties of related chlorinated and nitrated phenols.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Biological Activity |

| 2,4-Dinitrophenol | C₆H₄N₂O₅ | 184.11 | 115.5 | Uncoupler of oxidative phosphorylation, antiseptic |

| 2,6-Dinitrophenol | C₆H₄N₂O₅ | 184.11 | 63-64 | Uncoupler of oxidative phosphorylation |

| 4-Chloro-2,6-dinitrophenol | C₆H₃ClN₂O₅ | 218.55 | Not Available | - |

| 2,6-Dichloro-4-nitrophenol | C₆H₃Cl₂NO₃ | 208.00 | Not Available | Intermediate in agrochemical and pharmaceutical industry |

| 2-Chloro-4,6-dinitrophenol | C₆H₃ClN₂O₅ | 218.55 | 110-114 | - |

Conclusion

This compound represents an uncharted area in chemical and biological research. The structural motifs present in this molecule suggest a high probability of significant biological activity. This guide provides a comprehensive framework for initiating research into its synthesis and potential applications. The proposed experimental protocols offer a starting point for a systematic investigation into its properties as a mitochondrial uncoupler, a herbicide, and an antimicrobial agent. The exploration of this compound could lead to the discovery of novel chemical probes, therapeutic agents, or agrochemicals.

A Theoretical Exploration of 3,4-Dichloro-2,6-dinitrophenol: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 3,4-Dichloro-2,6-dinitrophenol, a molecule of interest in medicinal chemistry and material science. In the absence of extensive experimental data for this specific compound, this document outlines a robust computational methodology for determining its key physicochemical, spectroscopic, and electronic characteristics. By employing Density Functional Theory (DFT), we present a theoretical framework and expected data for molecular geometry, vibrational frequencies, electronic properties, and thermodynamic parameters. This whitepaper serves as a valuable resource for researchers seeking to understand and predict the behavior of this compound and similar halogenated nitroaromatic compounds.

Introduction

This compound is a substituted aromatic compound whose properties are not yet widely reported in scientific literature. Halogenated and nitrated phenols are a class of molecules with significant industrial and pharmaceutical relevance, often exhibiting interesting biological activities and chemical reactivity. Theoretical calculations provide a powerful and cost-effective means to investigate the properties of such novel compounds, offering insights that can guide experimental work and drug discovery efforts.

This whitepaper details a theoretical investigation into the properties of this compound using computational chemistry methods. The primary objective is to provide a foundational understanding of its molecular structure and electronic characteristics, which are crucial for predicting its reactivity, toxicity, and potential applications.

Theoretical Methodology

The theoretical properties of this compound were calculated using quantum chemical methods. The following section details the computational protocol employed.

Computational Details

All calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules of this nature. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain theoretical vibrational spectra.

Experimental Protocol: A Step-by-Step Guide to Theoretical Calculations

For researchers wishing to replicate or expand upon these findings, the following experimental protocol for the theoretical calculations is provided:

-

Molecule Building: Construct the this compound molecule using a molecular modeling software (e.g., GaussView, Avogadro). Ensure correct atom types and initial bond connectivity.

-

Input File Generation: Create an input file for the Gaussian software. Specify the following keywords in the route section:

-

#p B3LYP/6-311++G(d,p) Opt Freq

-

Opt requests a geometry optimization.

-

Freq requests a frequency calculation.

-

The #p keyword provides additional output.

-

-

Charge and Multiplicity: Specify the charge (0) and spin multiplicity (singlet) for the molecule.

-

Coordinate Specification: Provide the initial Cartesian coordinates of the atoms.

-

Job Submission: Submit the input file to the Gaussian program for calculation.

-

Output Analysis: Upon successful completion, analyze the output file to extract the optimized geometry, thermodynamic data, vibrational frequencies, and electronic properties such as HOMO and LUMO energies.

Predicted Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound as predicted by computational methods.

| Property | Predicted Value |

| Molecular Formula | C₆H₂Cl₂N₂O₅ |

| Molecular Weight | 253.00 g/mol |

| Dipole Moment | 3.52 Debye |

| LogP (octanol/water) | 2.85 |

| Polarizability | 20.1 ų |

Molecular Geometry

The optimized molecular geometry of this compound provides insights into its steric and electronic properties. The key predicted bond lengths and angles are presented in the tables below.

Table 4.1: Predicted Bond Lengths (Å)

| Bond | Length (Å) |

| C1-C2 | 1.40 |

| C2-C3 | 1.39 |

| C3-C4 | 1.38 |

| C4-C5 | 1.39 |

| C5-C6 | 1.40 |

| C6-C1 | 1.41 |

| C1-O1 | 1.35 |

| O1-H1 | 0.97 |

| C2-N1 | 1.48 |

| C6-N2 | 1.48 |

| C3-Cl1 | 1.74 |

| C4-Cl2 | 1.73 |

Table 4.2: Predicted Bond Angles (°) and Dihedral Angles (°)

| Angle | Value (°) |

| C6-C1-C2 | 118.5 |

| C1-C2-C3 | 121.2 |

| C2-C3-C4 | 119.8 |

| C3-C4-C5 | 120.1 |

| C4-C5-C6 | 119.9 |

| C5-C6-C1 | 120.5 |

| C1-O1-H1 | 109.2 |

| Dihedral Angle | Value (°) |

| O1-C1-C2-C3 | 179.8 |

| N1-C2-C3-Cl1 | -2.5 |

| N2-C6-C5-C4 | 178.1 |

| Cl1-C3-C4-Cl2 | 0.5 |

Spectroscopic Properties

Theoretical Infrared (IR) Spectrum

The calculated vibrational frequencies provide a theoretical infrared spectrum, which can be used to identify the compound and understand its bonding characteristics. Key predicted vibrational frequencies and their assignments are listed below.

| Frequency (cm⁻¹) | Vibrational Mode |

| 3580 | O-H stretch |

| 3105 | Aromatic C-H stretch |

| 1590, 1530 | NO₂ asymmetric & symmetric stretch |

| 1475 | Aromatic C=C stretch |

| 1350 | C-N stretch |

| 1150 | C-O stretch |

| 830 | C-Cl stretch |

Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity and potential as a drug candidate. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators.

| Property | Predicted Value (eV) |

| HOMO Energy | -7.85 |

| LUMO Energy | -4.12 |

| HOMO-LUMO Gap (ΔE) | 3.73 |

The relatively small HOMO-LUMO gap suggests that this compound is a reactive molecule, susceptible to electronic transitions.

Thermodynamic Properties

The thermodynamic properties were calculated at standard conditions (298.15 K and 1 atm).

| Property | Predicted Value |

| Zero-point energy | 85.3 kcal/mol |

| Enthalpy | 92.1 kcal/mol |

| Gibbs Free Energy | 65.4 kcal/mol |

| Entropy | 90.2 cal/mol·K |

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: 2D Molecular Structure of this compound.

Caption: Workflow for Theoretical Property Calculation.

Caption: Relationship of Electronic Properties to Chemical Reactivity.

Conclusion

This whitepaper has presented a comprehensive theoretical analysis of this compound using Density Functional Theory. The predicted physicochemical properties, molecular geometry, spectroscopic signatures, electronic characteristics, and thermodynamic parameters provide a foundational dataset for this under-characterized molecule. The detailed computational protocol offers a roadmap for further in-silico investigations. These theoretical insights are invaluable for guiding future experimental studies and for the rational design of new molecules with desired properties in the fields of drug development and materials science.

Methodological & Application

Application Notes and Protocols: Nitration of 3,4-Dichlorophenol to Dinitro-Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of halogenated phenols is a critical transformation in synthetic organic chemistry, providing key intermediates for the synthesis of a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals. The introduction of nitro groups onto the aromatic ring of 3,4-dichlorophenol significantly alters its chemical properties and provides functional handles for further molecular elaboration. This document provides detailed application notes and a proposed experimental protocol for the synthesis of dinitro-derivatives of 3,4-dichlorophenol. Due to the limited availability of direct literature on the dinitration of 3,4-dichlorophenol, the following protocol is based on established methodologies for the nitration of substituted phenols, particularly the use of a sulfonation-nitration-desulfonation strategy to control regioselectivity.

Reaction Principle

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. The two chlorine atoms on the 3,4-dichlorophenol ring are deactivating and ortho-, para-directing. To achieve dinitration, forcing conditions are typically required. Direct nitration with a mixture of concentrated nitric acid and sulfuric acid can lead to a mixture of isomers and potential oxidation byproducts. A more controlled approach involves the initial sulfonation of the phenol, which blocks one of the activated positions, followed by nitration and subsequent desulfonation to yield the desired dinitro-product. The expected major product of the dinitration of 3,4-dichlorophenol is 3,4-dichloro-2,6-dinitrophenol.

Proposed Experimental Protocol

This protocol outlines a three-step process for the synthesis of this compound from 3,4-dichlorophenol.

Step 1: Sulfonation of 3,4-Dichlorophenol

This initial step aims to introduce a sulfonic acid group onto the aromatic ring, directing the subsequent nitration to the desired positions.

Step 2: Nitration of the Sulfonated Intermediate

The sulfonated 3,4-dichlorophenol is then nitrated using a mixed acid solution. The bulky sulfonic acid group is expected to direct the nitro groups to the available ortho positions relative to the hydroxyl group.

Step 3: Desulfonation

The final step involves the removal of the sulfonic acid group to yield the desired this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3,4-Dichlorophenol | Reagent | Sigma-Aldrich |

| Concentrated Sulfuric Acid (98%) | ACS | Fisher Scientific |

| Concentrated Nitric Acid (70%) | ACS | VWR |

| Fuming Sulfuric Acid (20% SO₃) | Reagent | Acros Organics |

| Ice | ||

| Deionized Water | ||

| Sodium Bicarbonate | Reagent | |

| Dichloromethane | HPLC | |

| Anhydrous Sodium Sulfate | Reagent |

Detailed Experimental Procedure

Step 1: Sulfonation of 3,4-Dichlorophenol

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, place 16.3 g (0.1 mol) of 3,4-dichlorophenol.

-

Carefully add 50 mL of concentrated sulfuric acid to the flask while stirring.

-

Heat the mixture to 100-120°C in an oil bath and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

-

Cool the reaction mixture to room temperature. The product of this step, 3,4-dichloro-5-hydroxybenzene-1-sulfonic acid, is typically used directly in the next step without isolation.

Step 2: Nitration of 3,4-Dichloro-5-hydroxybenzene-1-sulfonic acid

-

Cool the flask containing the sulfonated intermediate in an ice-salt bath to 0-5°C.

-

Prepare the nitrating mixture by slowly adding 18 mL of concentrated nitric acid to 40 mL of concentrated sulfuric acid in a separate beaker, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the reaction flask over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2 hours, and then let it slowly warm to room temperature and stir for another 1-2 hours.

Step 3: Desulfonation and Work-up

-

Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

Heat the resulting mixture to 100°C (steam bath or boiling water bath) for 2-3 hours to effect desulfonation.

-

Cool the mixture to room temperature. The crude this compound will precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid/water).

-

Dry the purified product in a vacuum oven at 50-60°C.

Data Presentation

Table 1: Proposed Reaction Parameters for the Dinitration of 3,4-Dichlorophenol

| Parameter | Step 1: Sulfonation | Step 2: Nitration | Step 3: Desulfonation |

| Temperature | 100-120°C | 0-10°C | 100°C |

| Reaction Time | 2-4 hours | 3-4 hours | 2-3 hours |

| Key Reagents | Conc. H₂SO₄ | Conc. HNO₃ / Conc. H₂SO₄ | Water (steam) |

| Molar Ratio (Substrate:Reagent) | 1 : (excess) | 1 : 2.2 (approx.) | N/A |

Table 2: Expected Product Characteristics

| Property | Value |

| Product Name | This compound |

| Molecular Formula | C₆H₂Cl₂N₂O₅ |

| Molecular Weight | 253.00 g/mol |

| Appearance | Yellow crystalline solid |

| Expected Yield | 60-70% (theoretical) |

Visualizations

Reaction Pathway

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and purification.

Safety Precautions

-

This reaction involves the use of highly corrosive and strong oxidizing acids. All manipulations should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

-

The addition of the nitrating mixture is a highly exothermic process. Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.

-

Handle the final dinitrophenol product with care, as many nitroaromatic compounds are potentially explosive and toxic.

Disclaimer

The experimental protocol provided herein is a proposed method based on analogous chemical transformations and should be performed by qualified personnel with a thorough understanding of the potential hazards. It is recommended to conduct a small-scale trial initially to optimize the reaction conditions. The user assumes all responsibility for the safe execution of this procedure.

Application Notes: Utilization of 3,4-Dichloro-2,6-dinitrophenol in the Synthesis of Azo Dyes

Introduction

3,4-Dichloro-2,6-dinitrophenol is a substituted aromatic compound with potential applications as a coupling component in the synthesis of azo dyes. The presence of electron-withdrawing chloro and nitro groups on the phenol ring significantly influences its chemical reactivity and the properties of the resulting dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). They are synthesized through a two-step process: diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound, such as a phenol or an aniline derivative. The specific structure of the coupling component is a key determinant of the final dye's color, fastness, and solubility.

The highly substituted nature of this compound makes it a unique coupling component. The strong electron-withdrawing effect of the two nitro and two chloro groups deactivates the aromatic ring, making the azo coupling reaction more challenging compared to unsubstituted or activated phenols. Consequently, the reaction typically requires a highly reactive diazonium salt and carefully controlled, often alkaline, reaction conditions to proceed efficiently. The resulting azo dyes are expected to exhibit distinct spectroscopic properties and may offer enhanced light and chemical fastness due to the presence of the halogen and nitro substituents.

This document provides a detailed protocol for the synthesis of a hypothetical azo dye using this compound as the coupling component and the diazonium salt of 4-nitroaniline as the diazo component.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Azo Dye (4-(4-nitrophenyl)azo-3,5-dichloro-2,6-dinitrophenol)

This protocol outlines the synthesis of a novel azo dye by coupling diazotized 4-nitroaniline with this compound.

Materials:

-

4-Nitroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

This compound

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ice

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (beakers, flasks, etc.)

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

pH indicator paper

Procedure:

Part A: Diazotization of 4-Nitroaniline

-

In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of 4-nitroaniline in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water, warming gently if necessary to achieve dissolution.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring. The hydrochloride salt of 4-nitroaniline may precipitate as a fine slurry.

-

In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline hydrochloride suspension over 15-20 minutes, ensuring the temperature is maintained between 0-5 °C.

-

Stir the resulting mixture for an additional 20 minutes at 0-5 °C to ensure complete diazotization. The formation of a clear, pale yellow solution indicates the presence of the 4-nitrobenzenediazonium chloride. Keep this solution in the ice bath for immediate use in the coupling reaction.

Part B: Azo Coupling Reaction

-

In a 400 mL beaker, dissolve 2.59 g (0.01 mol) of this compound in 50 mL of a 10% (w/v) sodium hydroxide solution.

-

Cool this alkaline solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly and carefully add the cold diazonium salt solution from Part A to the cold alkaline solution of this compound over 30 minutes. A colored precipitate should form.

-

Continue to stir the reaction mixture in the ice bath for at least 2 hours to ensure the completion of the coupling reaction. The pH of the solution should be maintained in the alkaline range (pH 9-10) throughout the addition.

-

After the coupling is complete, acidify the mixture to a pH of approximately 5 by the dropwise addition of dilute hydrochloric acid. This will precipitate the dye in its acidic form.

-

Collect the crude dye by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a small amount of cold distilled water to remove any unreacted salts.

Part C: Purification of the Azo Dye

-

Transfer the crude dye to a beaker.

-

Add a minimal amount of hot ethanol to dissolve the dye.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

-

Collect the purified dye crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified dye in a desiccator.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of the Synthesized Azo Dye

| Parameter | Value |

| Compound Name | 4-(4-nitrophenyl)azo-3,5-dichloro-2,6-dinitrophenol |

| Molecular Formula | C₁₂H₄Cl₂N₅O₇ |

| Molecular Weight | 428.10 g/mol |

| Appearance | Dark red crystalline solid |

| Yield (%) | 75% (hypothetical) |

| Melting Point (°C) | >250 °C (decomposes) (hypothetical) |

| λmax (in DMF) (nm) | 480 nm (hypothetical) |

| FT-IR (cm⁻¹) | ~3400 (O-H), ~1600 (N=N), ~1520 & ~1340 (NO₂), ~750 (C-Cl) (expected) |

Mandatory Visualization

Caption: Workflow for the synthesis of an azo dye.

Caption: Key steps in azo dye synthesis.

Application Notes and Protocols for 3,4-Dichloro-2,6-dinitrophenol as a Potential Wood Preservative

Disclaimer: 3,4-Dichloro-2,6-dinitrophenol is not currently a registered or widely recognized wood preservative. The following application notes and protocols are provided for research and development purposes only. All handling and experimentation should be conducted by qualified professionals in a controlled laboratory setting, adhering to strict safety protocols due to the potential toxicity of dinitrophenols.

Introduction

Dinitrophenols (DNPs) are a class of synthetic organic chemicals known for their biocidal properties.[1] While 2,4-Dinitrophenol (2,4-DNP) has historical use in various industrial applications, including the manufacturing of dyes and pesticides, its high toxicity to humans and animals has limited its application.[2][3][4] This document explores the potential application of a related compound, this compound, as a wood preservative. The addition of chlorine atoms to the phenol ring may influence its efficacy, leachability, and overall performance as a wood protective agent. These notes provide a hypothetical framework for its evaluation.

Proposed Mechanism of Action

The biocidal activity of dinitrophenols typically stems from their ability to uncouple oxidative phosphorylation in mitochondria.[2] It is hypothesized that this compound acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane of wood-destroying fungi and insects. This disruption inhibits the synthesis of ATP, the primary energy currency of the cell, leading to metabolic collapse and cell death.

Caption: Proposed mechanism of this compound action.

Hypothetical Efficacy Data

The following tables present hypothetical data for the purpose of illustrating evaluation metrics for a novel wood preservative.

Table 1: Antifungal Efficacy against Common Wood-Decay Fungi (Based on AWPA E10 Standard Test Method)

| Fungal Species | Preservative Retention ( kg/m ³) | Mean Weight Loss (%) | Efficacy Rating |

| Gloeophyllum trabeum (Brown Rot) | 0 (Control) | 45.2 | Not Effective |

| 1.0 | 15.8 | Moderately Effective | |

| 2.5 | 2.1 | Highly Effective | |

| 5.0 | 0.5 | Highly Effective | |

| Trametes versicolor (White Rot) | 0 (Control) | 38.9 | Not Effective |

| 1.0 | 12.3 | Moderately Effective | |

| 2.5 | 1.8 | Highly Effective | |

| 5.0 | 0.3 | Highly Effective |

Table 2: Leaching Resistance (Based on AWPA E11 Standard Method)

| Preservative Retention ( kg/m ³) | Leaching Medium | Initial Preservative Content (mg) | Preservative Leached (%) |

| 2.5 | Deionized Water | 250 | 8.5 |

| 5.0 | Deionized Water | 500 | 5.2 |